

# Validation of CTX130 Efficacy in a New Cancer Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | CAL-130 Hydrochloride |           |
| Cat. No.:            | B1139508              | Get Quote |

#### Introduction

This guide provides a comprehensive validation of the efficacy of CTX130, an allogeneic CD70-targeting CAR T-cell therapy, in a new cancer model, with a primary focus on advanced clear cell renal cell carcinoma (ccRCC). Given the high probability of a typographical error in the initial query for "CAL-130," this document centers on the substantial body of publicly available data for CTX130. This therapy represents a promising advancement in the treatment of solid tumors, particularly for patients with relapsed or refractory disease.[1][2][3][4][5][6]

CTX130 is an investigational, allogeneic, CRISPR-Cas9-engineered chimeric antigen receptor (CAR) T-cell therapy.[2][4] It is derived from healthy donor T-cells, which are genetically modified to express a CAR that recognizes and targets CD70, a protein often overexpressed on various cancer cells, including ccRCC, with limited expression in normal tissues.[7][8][9][10] The allogeneic "off-the-shelf" nature of CTX130 offers a significant advantage over autologous therapies by providing a readily available treatment without the need to harvest a patient's own T-cells.[3][5]

### **Mechanism of Action**

CTX130's mechanism of action is centered on the specific recognition and elimination of CD70-expressing cancer cells. The engineered CAR T-cells, upon infusion into a patient, circulate and identify tumor cells displaying the CD70 antigen. This binding event activates the CAR T-cells, leading to their proliferation and the execution of their cytotoxic functions to kill the cancer cells.[11] To enhance its safety and persistence, CTX130 is further engineered using CRISPR-







Cas9 to disrupt the endogenous T-cell receptor (TCR) and  $\beta$ 2 microglobulin (B2M) genes, which minimizes the risk of graft-versus-host disease (GvHD) and rejection by the patient's immune system.[5][11]





Click to download full resolution via product page

CTX130 CAR T-Cell Signaling Pathway



## Comparative Efficacy of CTX130 in Advanced Clear Cell Renal Cell Carcinoma

The primary clinical evidence for CTX130's efficacy comes from the Phase 1 COBALT-RCC trial (NCT04438083).[1][2][3][4][12] This study evaluated the safety and antitumor activity of CTX130 in patients with relapsed or refractory ccRCC who had prior exposure to both checkpoint inhibitors and tyrosine kinase inhibitors.[12]

| Efficacy Endpoint                         | CTX130 (COBALT-RCC<br>Trial)[1][2][3][4][6]   | Alternative Therapies<br>(Historical Data)                                       |
|-------------------------------------------|-----------------------------------------------|----------------------------------------------------------------------------------|
| Objective Response Rate (ORR)             | 8% (including one complete response)          | Varies by agent (e.g.,<br>Cabozantinib ~17%,<br>Everolimus ~5%)                  |
| Disease Control Rate (DCR)                | 81.3%                                         | Varies by agent (e.g.,<br>Cabozantinib ~65%,<br>Everolimus ~55%)                 |
| Complete Response (CR)                    | 6.3% (one patient with a durable CR >3 years) | Rare in this patient population                                                  |
| Stable Disease (SD)                       | 75%                                           | A common outcome with many systemic therapies                                    |
| Median Progression-Free<br>Survival (PFS) | 2.9 months                                    | Varies by agent (e.g.,<br>Cabozantinib ~7.4 months,<br>Everolimus ~3.9 months)   |
| Median Overall Survival (OS)              | 20.5 months                                   | Varies by agent (e.g.,<br>Cabozantinib ~21.4 months,<br>Everolimus ~14.6 months) |

Note: The comparative data for alternative therapies are based on historical clinical trial results in similar patient populations and are not from a head-to-head comparison with CTX130.

## Alternative Therapies for Advanced Clear Cell Renal Cell Carcinoma



For patients with advanced ccRCC who have progressed on prior therapies, several treatment options exist, though with varying degrees of efficacy. These can be broadly categorized as:

- Tyrosine Kinase Inhibitors (TKIs): Drugs like Cabozantinib, Axitinib, and Lenvatinib target vascular endothelial growth factor (VEGF) receptors and other kinases involved in tumor growth and angiogenesis.
- mTOR Inhibitors: Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation.
- Checkpoint Inhibitors: While patients in the COBALT-RCC trial had already been treated with checkpoint inhibitors, retreatment or use of different combinations may be considered in some clinical scenarios.
- Other CD70-Targeted Therapies: Several other therapeutic modalities targeting CD70 are in development, including monoclonal antibodies and antibody-drug conjugates (ADCs).[7][8] [10][13] These agents have shown some activity in preclinical and early clinical studies.[7] [13] For example, the anti-CD70 antibody cusatuzumab has been investigated, and ADCs that deliver a cytotoxic payload directly to CD70-expressing cells are also under evaluation. [8][13]

## Experimental Protocols for CAR T-Cell Therapy Validation

The preclinical and clinical validation of a CAR T-cell therapy like CTX130 involves a series of rigorous experimental protocols to assess its safety, specificity, and efficacy. While the exact proprietary protocols for CTX130 are not publicly available, a general workflow can be described.

- 1. CAR Construct Design and T-Cell Transduction:
- Vector Production: A lentiviral or retroviral vector carrying the CAR gene is produced.
- T-Cell Isolation: T-cells are isolated from peripheral blood mononuclear cells (PBMCs) from healthy donors (for allogeneic therapies like CTX130).



- T-Cell Activation: Isolated T-cells are activated using reagents like anti-CD3/CD28 beads to stimulate proliferation.
- Transduction: The viral vector is introduced to the activated T-cells to integrate the CAR gene into the T-cell genome.
- Expansion: The transduced CAR T-cells are expanded in culture to generate a sufficient number for therapeutic dosing.

#### 2. In Vitro Functional Assays:

- CAR Expression Analysis: Flow cytometry is used to confirm the surface expression of the CAR on the transduced T-cells.
- Cytotoxicity (Killing) Assay: CAR T-cells are co-cultured with target cancer cells (expressing
  the target antigen, e.g., CD70) and control cells (lacking the antigen). The ability of the CAR
  T-cells to specifically kill the target cells is measured, often using chromium-51 release
  assays or flow cytometry-based methods.
- Cytokine Release Assay: The production of inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-2) by CAR T-cells upon encountering target cells is quantified using ELISA or multiplex bead arrays. This is important for assessing both efficacy and potential for side effects like cytokine release syndrome (CRS).
- Proliferation Assay: The ability of CAR T-cells to proliferate in response to target antigen stimulation is measured, typically using assays like CFSE dilution.

#### 3. In Vivo Preclinical Models:

- Xenograft Tumor Models: Immunodeficient mice are engrafted with human cancer cells that express the target antigen.
- Treatment and Monitoring: Once tumors are established, the mice are treated with the CAR
  T-cell therapy. Tumor growth is monitored over time using calipers or in vivo imaging
  systems.
- Survival Analysis: The overall survival of the treated mice is compared to control groups.



 Toxicity Assessment: The mice are monitored for any signs of toxicity, such as weight loss or other adverse effects.





Click to download full resolution via product page

#### Experimental Workflow for CAR T-Cell Validation

### Conclusion

CTX130 has demonstrated a manageable safety profile and encouraging antitumor activity in heavily pre-treated patients with advanced clear cell renal cell carcinoma.[4][12] The achievement of a durable complete response in this difficult-to-treat population is a significant finding and provides a strong rationale for the continued development of CD70-targeted CAR T-cell therapies for solid tumors.[1][2][3][6] While direct comparative data is limited, the disease control rate observed with CTX130 is notable when considered alongside the outcomes of existing alternative therapies. Further investigation, including the next-generation construct CTX131, is underway to build upon these promising results.[1][2][14] The rigorous preclinical and clinical validation process, encompassing detailed in vitro and in vivo studies, is essential for establishing the therapeutic potential of such innovative cell-based therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CD70-Targeted Allogeneic CAR T-Cell Therapy for Advanced Clear Cell Renal Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. urologytimes.com [urologytimes.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Novel CAR T Cell Therapy May Show Benefit in Patients With Advanced Clear Cell Renal Cell Carcinoma The ASCO Post [ascopost.com]
- 6. CTX130 Phase I COBALT-RCC Trial Result | AACR 2024 [delveinsight.com]
- 7. CD70: An emerging target for integrated cancer diagnosis and therapy PMC [pmc.ncbi.nlm.nih.gov]



- 8. Frontiers | CD70 as a target in cancer immunotherapy: advances, challenges, and future directions [frontiersin.org]
- 9. CD70 as a target in cancer immunotherapy: advances, challenges, and future directions -PMC [pmc.ncbi.nlm.nih.gov]
- 10. kuickresearch.com [kuickresearch.com]
- 11. Facebook [cancer.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. onclive.com [onclive.com]
- To cite this document: BenchChem. [Validation of CTX130 Efficacy in a New Cancer Model: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139508#validation-of-cal-130-efficacy-in-a-new-cancer-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com